molecular formula C18H10CrO5 B6297995 (Diphenylcarbene) chromium pentacarbonyl CAS No. 62589-11-1

(Diphenylcarbene) chromium pentacarbonyl

Cat. No. B6297995
CAS RN: 62589-11-1
M. Wt: 358.3 g/mol
InChI Key: DTEBAQQKAWUPSI-UHFFFAOYSA-N
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Description

Diphenylcarbene (DPC) chromium pentacarbonyl is an organometallic compound used in a variety of scientific research applications. It is a highly reactive compound, which makes it ideal for use in organic synthesis and catalysis. The compound is also known as diphenylcarbene chromium pentacarbonyl, or DPC-Cr(CO)5. It is a colorless liquid at room temperature, and is relatively stable under standard conditions. The compound has been used in a range of scientific research applications, including organic synthesis, catalysis, and biochemical studies.

Scientific Research Applications

DPC-Cr(CO)5 has a wide range of scientific research applications. It has been used in organic synthesis, as a catalyst for a variety of reactions, and in biochemical studies. It has also been used in the synthesis of novel compounds, such as polymers, organometallic complexes, and organometallic catalysts. Additionally, the compound has been used in the development of new pharmaceuticals and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of DPC-Cr(CO)5 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a chromium-carbene complex. This complex then reacts with a second aryl Grignard reagent, producing the desired DPC-Cr(CO)5.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPC-Cr(CO)5 are not well understood. The compound has been used in a variety of scientific research applications, but its effects on the human body have not been studied in detail.

Advantages and Limitations for Lab Experiments

The main advantage of DPC-Cr(CO)5 is its high reactivity, which makes it ideal for use in organic synthesis and catalysis. Additionally, the compound is relatively stable under standard conditions, and is relatively easy to synthesize. However, the compound is highly reactive and should be handled with care. Additionally, the effects of the compound on the human body are not well understood, and should be studied further.

Future Directions

There are several potential future directions for research on DPC-Cr(CO)5. These include further studies on the biochemical and physiological effects of the compound, as well as further development of its use in organic synthesis and catalysis. Additionally, further research into the mechanism of action of the compound could lead to the development of new and more efficient synthetic methods. Finally, further studies into the potential applications of DPC-Cr(CO)5 in pharmaceuticals could lead to the development of new and more effective drugs.

Synthesis Methods

DPC-Cr(CO)5 is synthesized by a two-step process. In the first step, an aryl Grignard reagent is reacted with chromium pentacarbonyl in the presence of a Lewis acid catalyst. This reaction produces a chromium-carbene complex, which is then reacted with a second aryl Grignard reagent in the presence of a base. This reaction produces the desired DPC-Cr(CO)5. The reaction is typically carried out at temperatures ranging from -20°C to -50°C, and under an inert atmosphere.

properties

IUPAC Name

benzhydrylidenechromium;carbon monoxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10.5CO.Cr/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;5*1-2;/h1-10H;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBAQQKAWUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C(=[Cr])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10CrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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